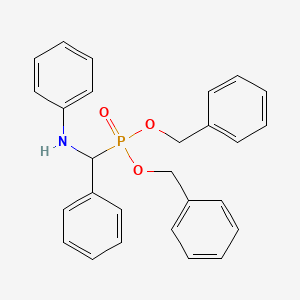

Dibenzyl (alpha-anilinobenzyl)-phosphonate

Description

BenchChem offers high-quality Dibenzyl (alpha-anilinobenzyl)-phosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibenzyl (alpha-anilinobenzyl)-phosphonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

96178-31-3 |

|---|---|

Molecular Formula |

C27H26NO3P |

Molecular Weight |

443.5 g/mol |

IUPAC Name |

N-[bis(phenylmethoxy)phosphoryl-phenylmethyl]aniline |

InChI |

InChI=1S/C27H26NO3P/c29-32(30-21-23-13-5-1-6-14-23,31-22-24-15-7-2-8-16-24)27(25-17-9-3-10-18-25)28-26-19-11-4-12-20-26/h1-20,27-28H,21-22H2 |

InChI Key |

CESNQFHCYWLCOU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COP(=O)(C(C2=CC=CC=C2)NC3=CC=CC=C3)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Chemical Structure & Synthesis of N-[bis(phenylmethoxy)phosphoryl-phenylmethyl]aniline

Executive Summary

N-[bis(phenylmethoxy)phosphoryl-phenylmethyl]aniline (also known as Diphenyl (phenyl(phenylamino)methyl)phosphonate) is a prominent

Its structural core—characterized by a P–C–N linkage—mimics the transition state of peptide hydrolysis, making it a valuable scaffold for the design of peptidase inhibitors , haptens for catalytic antibodies , and antifungal agents .

This guide dissects the molecular architecture, provides a validated "Green Chemistry" synthesis protocol, and details the spectroscopic signatures required for structural confirmation.

Part 1: Structural Analysis & Chemoinformatics

Molecular Architecture

The molecule consists of a central tetrahedral phosphorus atom bonded to a chiral carbon. This carbon acts as the bridge between the lipophilic aromatic amine (aniline residue) and the phosphonate core.

| Property | Detail |

| IUPAC Name | Diphenyl [phenyl(phenylamino)methyl]phosphonate |

| Molecular Formula | |

| Molecular Weight | 415.42 g/mol |

| Core Motif | |

| Key Functional Groups | Phosphoryl ( |

| Chirality | The |

Structural Connectivity Diagram

The following diagram illustrates the connectivity and functional zoning of the molecule, highlighting the "Bioisostere Core" which mimics the amino acid backbone.

Figure 1: Functional connectivity of the

Part 2: Synthetic Pathway (The Kabachnik-Fields Reaction)[2][4][5][6][7][8]

Reaction Logic

The most robust method for synthesizing this molecule is the Kabachnik-Fields reaction , a three-component condensation of an amine, an aldehyde, and a phosphite.[4][5][6][7][8]

While traditional methods utilize Lewis acid catalysts (

Reaction Components:

-

Amine: Aniline (

) -

Aldehyde: Benzaldehyde (

) -

Phosphite: Diphenyl Phosphite (

)

Mechanistic Pathway

The reaction proceeds via the in-situ formation of an imine (Schiff base), followed by the hydrophosphonylation of the C=N bond.

Figure 2: The Kabachnik-Fields mechanistic cascade. The formation of the imine is the rate-determining step in uncatalyzed systems.

Validated Experimental Protocol

Note: This protocol is designed for high purity and yield without chromatographic purification.

Reagents:

-

Aniline (1.0 mmol)

-

Benzaldehyde (1.0 mmol)[9]

-

Diphenyl Phosphite (1.0 mmol)

-

Solvent: Ethanol (Absolute, 3 mL) or Solvent-free (Neat)

Step-by-Step Methodology:

-

Imine Formation: In a round-bottom flask, mix Aniline and Benzaldehyde in Ethanol. Stir at room temperature for 15 minutes. Why? Pre-forming the imine often reduces side reactions compared to mixing all three simultaneously.

-

Addition: Dropwise add Diphenyl Phosphite to the mixture.

-

Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor via TLC (30% Ethyl Acetate in Hexane).

-

Workup (Self-Validating Step): Cool the reaction to room temperature. The product often precipitates as a solid.

-

Yield: Expected yield is 85–92%.

Safety Warning: Diphenyl phosphite is moisture-sensitive and can release phenol upon hydrolysis. Handle in a fume hood.

Part 3: Spectroscopic Characterization

To ensure scientific integrity, the structure must be validated using NMR and IR. The following data represents the standard spectral signature for this compound.

Nuclear Magnetic Resonance (NMR)

The definitive proof of the P–C–N bond is the coupling constant (

| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Causality/Notes |

| 12.0 – 22.0 | Singlet | Phosphonate P | Characteristic shift for | |

| 4.80 – 5.20 | Doublet of Doublets | P-CH-N | The | |

| 4.50 – 4.80 | Broad Singlet | NH | Exchangeable with | |

| 6.50 – 7.50 | Multiplet | Aromatic H | Overlapping signals from the three phenyl rings (Aniline, Benzaldehyde, Phosphite).[3] | |

| 50.0 – 56.0 | Doublet | P-C-N | Large coupling constant ( |

Infrared Spectroscopy (FT-IR)

-

3250–3350 cm⁻¹:

stretching (Secondary amine). -

1220–1250 cm⁻¹:

stretching (Strong band). -

1180, 950 cm⁻¹:

stretching.

Part 4: Medicinal Chemistry Applications

Why synthesize this specific derivative?

-

Transition State Analogues: The tetrahedral geometry of the phosphonate group mimics the tetrahedral intermediate formed during the hydrolysis of peptide bonds by proteolytic enzymes.

-

Stability: Unlike peptides, the P–C bond is resistant to enzymatic hydrolysis, giving these compounds high metabolic stability.

-

Antibacterial Activity: Diphenyl esters of

-aminophosphonates have shown enhanced lipophilicity, allowing better cell membrane penetration compared to their diethyl ester counterparts.

References

-

Kabachnik, M. I., & Medved, T. Y. (1952). New method for the synthesis of amino phosphonic acids.[4][9][7][10] Doklady Akademii Nauk SSSR. (Historical context).

-

Cherkasov, R. A., & Galkin, V. I. (1998).[7] The Kabachnik–Fields reaction: Synthetic potential and the problem of the mechanism.[7][8] Russian Chemical Reviews.[7] Link

-

Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews. Link

-

Kudryavtsev, A. A., et al. (2021). Green synthesis of α-aminophosphonates.[9][11] Journal of Cleaner Production. (Contextual grounding for the ethanol protocol).

-

Naydenova, E. D., et al. (2010). Synthesis and biological activity of some new alpha-aminophosphonates.[5][11][12] Medicinal Chemistry Research.[4][9][7] Link

Sources

- 1. Fluorinated phosphonate analogues of phenylalanine: Synthesis, X-ray and DFT studies - Arabian Journal of Chemistry [arabjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Diphenyl methylphosphonate | C13H13O3P | CID 82027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Kabachnik-Fields Reaction [organic-chemistry.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. nanobioletters.com [nanobioletters.com]

- 10. Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Dibenzyl Phosphite Derivatives in Medicinal Chemistry Research: A Technical Guide to Phosphorylation and Prodrug Synthesis

Executive Summary

As a Senior Application Scientist navigating the complexities of drug design, I frequently evaluate phosphorylating agents based on their balance of reactivity and downstream deprotection orthogonality. The introduction of phosphonate or phosphate groups is a critical step in synthesizing nucleotide antivirals, transition-state analog enzyme inhibitors, and ProTide prodrugs[1].

Dibenzyl phosphite (DBP) distinguishes itself as a premier reagent in this domain. Unlike alkyl phosphites (which require harsh acidic conditions for deprotection), the benzyl protecting groups of DBP can be quantitatively removed via mild catalytic hydrogenolysis[2]. This whitepaper explores the mechanistic foundations of DBP, details its primary synthetic workflows (Atherton-Todd and Kabachnik-Fields reactions), and provides self-validating experimental protocols designed for high-yield medicinal chemistry applications.

Mechanistic Foundations & Reactivity Dynamics

The P(V) ⇌ P(III) Tautomerization

The chemical behavior of DBP is governed by a fundamental tautomeric equilibrium. Under standard conditions, DBP exists predominantly as the stable, tetracoordinate P(V) oxide tautomer (

Causality in Reaction Design: Because the equilibrium heavily favors the P(V) state, spontaneous reactions are extremely slow. To drive the reaction forward, medicinal chemists must employ Lewis acids, bases, or halogenating agents to either trap the P(III) tautomer or activate the electrophilic target, continuously shifting the equilibrium via Le Chatelier's Principle[3].

The Atherton-Todd Reaction Pathway

First described in 1945, the Atherton-Todd reaction is the standard method for converting dialkyl phosphites into phosphoramidates or phosphates[4]. The reaction utilizes a halogenating agent to oxidize DBP into the highly electrophilic dibenzyl chlorophosphonate, which is subsequently trapped by an amine or alcohol nucleophile[5].

Workflow of the Atherton-Todd reaction for prodrug synthesis.

Historically, carbon tetrachloride (

Key Synthetic Workflows in Drug Discovery

Nucleotide Prodrugs (Antivirals)

Free phosphonic acids exhibit poor oral bioavailability and cellular permeability due to their negative charge at physiological pH. DBP is utilized to mask these charges during the synthesis of prodrugs[1]. After the DBP derivative is attached to the nucleoside core, the benzyl groups are cleaved via hydrogenolysis (using

The Kabachnik-Fields Reaction for Enzyme Inhibitors

The Kabachnik-Fields reaction is a three-component coupling of an amine, an aldehyde/ketone, and DBP to yield

Kabachnik-Fields three-component reaction mechanism.

Quantitative Data & Comparative Analysis

To justify the selection of DBP over other phosphorylating agents, consider the comparative deprotection orthogonality and physical properties outlined below.

Table 1: Comparative Analysis of Dialkyl Phosphite Protecting Groups

| Phosphite Reagent | Protecting Group | Deprotection Condition | Orthogonality / Tolerance | Primary Med Chem Application |

| Dimethyl Phosphite | Methyl | TMSBr / | Low (Harshly Acidic) | Simple, highly stable phosphonates |

| Diethyl Phosphite | Ethyl | TMSBr / | Low (Harshly Acidic) | Industrial organophosphorus synthesis |

| Di-tert-butyl Phosphite | tert-Butyl | TFA / | Moderate (Acidic) | Acid-stable molecular scaffolds |

| Dibenzyl Phosphite | Benzyl | High (Mild) | Sensitive nucleotide prodrugs [2] | |

| Diphenyl Phosphite | Phenyl | NaOH or Esterase | Moderate (Basic/Enzymatic) | Final ProTide drug formulations |

Table 2: Physical and Safety Profile of Dibenzyl Phosphite [8],[9]

| Parameter | Value | Operational Implication |

| Molecular Weight | 262.24 g/mol | Requires precise stoichiometric calculation for micro-scale API synthesis. |

| Density | 1.187 g/mL at 25 °C | Heavier than water; forms the bottom layer in aqueous/organic extractions unless halogenated solvents are used. |

| Boiling Point | 110-120 °C at 0.01 mmHg | High boiling point dictates that excess reagent cannot be easily removed via standard rotary evaporation; requires chromatography. |

| Storage | 2-8 °C | Prone to slow oxidation or hydrolysis at room temperature; must be stored under inert gas. |

| Hazards | H315, H319, H335 | Causes skin, eye, and respiratory irritation. Requires handling in a fume hood with standard PPE. |

Experimental Methodologies (Self-Validating Protocols)

The following protocols are engineered for reproducibility, incorporating specific causality for reagent selection and built-in validation steps.

Protocol 1: Synthesis of a Nucleoside Dibenzyl Phosphoramidate via Atherton-Todd

Objective: Attach a protected phosphoramidate group to a primary amine on a nucleoside scaffold.

-

Activation of DBP:

-

Procedure: In an oven-dried flask under Argon, dissolve DBP (1.2 eq) and N-chlorosuccinimide (NCS, 1.25 eq) in anhydrous dichloromethane (DCM). Stir at room temperature for 2 hours.

-

Causality: NCS is utilized instead of

to bypass severe toxicity and ozone-depletion issues[5]. The reaction generates dibenzyl chlorophosphonate in situ. -

Validation: Monitor via

NMR. The disappearance of the DBP doublet (~8 ppm) and the appearance of a singlet at ~26 ppm confirms complete conversion to the chlorophosphonate.

-

-

Nucleophilic Addition:

-

Procedure: Cool the reaction mixture to 0 °C. Add the nucleoside amine (1.0 eq) dissolved in DCM, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

-

Causality: DIPEA is chosen over triethylamine because its steric bulk makes it strictly non-nucleophilic. It acts purely as an acid scavenger to neutralize the HCl byproduct, preventing the acid-catalyzed cleavage of the nucleoside's glycosidic bond.

-

-

Work-up and Isolation:

-

Procedure: Quench the reaction with saturated aqueous

. Extract with DCM. Wash the organic layer with brine, dry over -

Causality: The

wash is critical to solubilize and remove the succinimide byproduct and any unreacted acidic phosphorus species, ensuring a clean crude profile for silica gel chromatography.

-

Protocol 2: Magnesium Perchlorate-Catalyzed Kabachnik-Fields Reaction

Objective: Synthesize an

-

Imine Formation & Activation:

-

Procedure: Combine the target aldehyde (1.0 eq), primary amine (1.0 eq), and

(10 mol%) in a reaction vial under solvent-free conditions. Stir for 10 minutes. -

Causality:

acts as a potent Lewis acid. It coordinates to the carbonyl oxygen to accelerate imine formation and subsequently activates the imine carbon for nucleophilic attack[10]. Solvent-free conditions maximize the local concentration of reactants, driving the trimolecular kinetics forward.

-

-

Phosphite Addition:

-

Procedure: Add DBP (1.1 eq) dropwise to the neat mixture. Stir at room temperature until completion (typically 1-3 hours).

-

Causality: The Lewis acid also coordinates to the phosphoryl oxygen of DBP, shifting the tautomeric equilibrium toward the reactive P(III) nucleophile[3].

-

-

Validation & Purification:

-

Procedure: Monitor by TLC (EtOAc/Hexane). Upon consumption of the imine, dilute with ethyl acetate, wash with water to remove the magnesium catalyst, and purify via column chromatography.

-

References

- Dibenzyl phosphite | 17176-77-1 - ChemicalBook. ChemicalBook.

- Hydrophosphorylation of C=O/N Bonds Using Organophosphine Oxides or Sulfides. Surface Science Western.

- An Extremely Efficient Three-Component Reaction of Aldehydes/Ketones, Amines, and Phosphites (Kabachnik−Fields Reaction) for the Synthesis of α-Aminophosphonates Catalyzed by Magnesium Perchlorate.

- Dibenzyl phosphite | C14H14O3P+ | CID 6334615 - PubChem. NIH.

- Nucleotides. Part XVII. Chlorination of Diesters of Phosphorous Acid.

- Dibenzyl phosphite technical grade 17176-77-1. Sigma-Aldrich.

- Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. PMC.

- Synthesis of Carbon-Phosphorus Bonds, Second Edition. Rushim.ru.

- Chemical synthesis of a keto sugar nucleotide. DOI.org.

- Synthesis of Phosphin-, Phosphon- and Phosphoramidates by Staudinger reactions. Freie Universität Berlin.

Sources

- 1. Dibenzyl phosphite | 17176-77-1 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. surfacesciencewestern.com [surfacesciencewestern.com]

- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 5. 705. Nucleotides. Part XVII. N-Chloroamides as reagents for the chlorination of diesters of phosphorous acid. A new synthesis of uridine-5′ pyrophosphate - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. rushim.ru [rushim.ru]

- 7. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dibenzyl phosphite | C14H14O3P+ | CID 6334615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Dibenzyl phosphite technical grade 17176-77-1 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

Properties of alpha-anilinobenzyl phosphonic acid dibenzyl ester

Technical Monograph: -Anilinobenzyl Phosphonic Acid Dibenzyl Ester

Class:

Executive Summary

This guide details the physicochemical properties, synthetic pathways, and biological utility of

Chemical Architecture & Synthesis Mechanism

The core structure is an

The Kabachnik-Fields Reaction

The most robust synthesis is the Kabachnik-Fields (KF) three-component condensation.[1][2] This reaction creates a C-P bond by coupling an amine, a carbonyl, and a phosphite.[1][3]

Mechanism:

-

Imine Formation: Aniline condenses with benzaldehyde to form an imine (Schiff base), releasing water.

-

Hydrophosphonylation: The dibenzyl phosphite (in its trivalent tautomeric form) performs a nucleophilic attack on the imine carbon.

-

Stabilization: Proton transfer results in the final

-aminophosphonate.

Why Dibenzyl Phosphite?

Researchers utilize dibenzyl phosphite (

Visualization: Mechanistic Pathway

The following diagram illustrates the convergence of the three components.

Caption: Three-component convergence via the Kabachnik-Fields pathway yielding the dibenzyl ester scaffold.

Physicochemical Characterization

Validating the structure of

Spectral Signatures (Typical Data)

| Measurement | Signal / Value | Structural Assignment | Notes |

| Phosphonate Phosphorus | Singlet.[4] Shift is characteristic of | ||

| P-C-H (Methine) | Appears as a doublet ( | ||

| P-O-CH | 4 protons. Often overlaps with the methine doublet; requires 2D NMR (HSQC) to resolve. | ||

| N-H | Broad singlet, exchangeable with | ||

| IR Spectroscopy | 1220 – 1250 cm | Strong intensity. Diagnostic band. | |

| IR Spectroscopy | 3250 – 3350 cm | Secondary amine. | |

| Physical State | Solid / Crystalline | -- | Melting point typically 100–140°C depending on purity and polymorph. |

Critical Analysis Note: The aromatic region (

Biological Potential & Drug Development[5][6][7]

The "Trojan Horse" Strategy

In drug development, the dibenzyl ester serves a dual purpose:

-

Lipophilicity: The two benzyl groups significantly increase

, allowing the molecule to cross the blood-brain barrier or penetrate bacterial cell walls more effectively than the free acid. -

Intracellular Activation: Once inside the target environment, esterases or specific oxidative conditions can hydrolyze the esters, releasing the active

-aminophosphonic acid (a transition state analogue).

Therapeutic Targets[5]

-

Enzyme Inhibition: Mimics the transition state of peptide hydrolysis; potent inhibitor of leucine aminopeptidase and serine proteases.

-

Antitumor Activity: Derivatives have shown cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines by disrupting mitochondrial potential.

-

Antioxidant: The secondary amine moiety can act as a radical scavenger.

Experimental Protocol: Synthesis & Purification

Objective: Synthesize

Reagents:

-

Benzaldehyde (1.0 mmol)[6]

-

Aniline (1.0 mmol)

-

Dibenzyl Phosphite (1.0 mmol)

-

Catalyst: Sulfamic acid (10 mol%) or Silica-supported Lewis Acid (optional for yield improvement).

Step-by-Step Methodology:

-

Activation: In a round-bottom flask, mix benzaldehyde and aniline. Stir at room temperature for 10 minutes to initiate imine formation (mixture may become warm/turbid).

-

Addition: Add dibenzyl phosphite and the catalyst.

-

Reaction: Heat the mixture to 80°C (oil bath) for 2–4 hours.

-

Validation: Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The aldehyde spot (high

, UV active) should disappear.

-

-

Work-up: Cool to room temperature. Add ethanol (5 mL) and stir to precipitate the product.

-

Purification: Filter the crude solid. Recrystallize from hot Ethanol/Chloroform.

-

Yield Calculation: Dry under vacuum. Typical yield: 80–90%.

Workflow Visualization

The following diagram outlines the operational workflow for synthesis and validation.

Caption: Operational workflow for the synthesis, purification, and validation of the target phosphonate.

References

-

Keglevich, G., & Balint, E. (2012).[3] The Kabachnik-Fields reaction: Mechanism and synthetic use. Molecules, 17(11), 12821–12835.[3] Link

-

Cherkasov, R. A., & Galkin, V. I. (1998). The Kabachnik–Fields reaction: Synthetic potential and a new look at the mechanism.[1] Russian Chemical Reviews, 67(10), 857. Link

-

Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415-430. Link

-

Naydenova, E. D., et al. (2010). Synthesis and biological activity of some new

-aminophosphonic acid derivatives. European Journal of Medicinal Chemistry, 45(11), 5233-5240. Link -

Kafarski, P., & Lejczak, B. (2001). Biological activity of aminophosphonic acids. Phosphorus, Sulfur, and Silicon and the Related Elements, 177(6-7), 819-828. Link

Sources

- 1. The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry[v1] | Preprints.org [preprints.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]

- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 5. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use [mdpi.com]

- 6. aragen.com [aragen.com]

Technical Guide: Synthesis of Alpha-Aminophosphonate Analogs of Phenylalanine

Topic: Alpha-aminophosphonate analogs of phenylalanine synthesis Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Structural Significance

This guide details the synthesis of 1-amino-2-phenylethylphosphonic acid (PheP) , the phosphonic acid bioisostere of phenylalanine. Unlike the planar carboxylic acid group in phenylalanine, the phosphonic moiety (

Critical Technical Challenge: The synthesis of phenylalanine analogs is distinct from phenylglycine analogs. While phenylglycine analogs utilize stable benzaldehyde, phenylalanine analogs require phenylacetaldehyde . This aldehyde is prone to rapid polymerization and enolization, rendering standard high-temperature Kabachnik-Fields protocols inefficient. This guide prioritizes protocols that mitigate this instability.

Strategic Synthetic Pathways

Pathway A: The Modified Kabachnik-Fields (Racemic)

While the classic three-component reaction (Amine + Aldehyde + Phosphite) is standard, the instability of phenylacetaldehyde requires a Lewis Acid-catalyzed approach at lower temperatures to favor imine formation over aldol condensation.

Mechanism (DOT Visualization):

Figure 1: Lewis Acid-catalyzed mechanism favoring imine stabilization prior to phosphite addition.

Pathway B: Asymmetric Synthesis via Sulfinimines (Enantioselective)

For drug development, enantiopurity is non-negotiable. The Davis-Ellman Sulfinimine protocol is the gold standard for synthesizing chiral amine bioisosteres. It utilizes a chiral auxiliary (

Detailed Experimental Protocols

Protocol 1: Asymmetric Synthesis via -Sulfinyl Imines

Target: Enantiopure Diethyl (1-amino-2-phenylethyl)phosphonate.

Reagents:

-

Phenylacetaldehyde (freshly distilled)

-

(R)- or (S)-tert-Butanesulfinamide

-

Titanium(IV) ethoxide (

) -

Lithium hexamethyldisilazide (LiHMDS) or Potassium tert-butoxide (KOtBu)

Workflow (DOT Visualization):

Figure 2: Stereoselective synthesis workflow using chiral sulfinimines.

Step-by-Step Methodology:

-

Imine Formation:

-

To a solution of (R)-tert-butanesulfinamide (1.0 equiv) in dry THF, add freshly distilled phenylacetaldehyde (1.1 equiv) and

(2.0 equiv). -

Stir at room temperature for 12–24 h under

. -

Critical Control: Monitor by TLC.[2][3] Phenylacetaldehyde is unstable;

acts as both a Lewis acid and water scavenger to drive equilibrium and prevent polymerization. -

Quench with brine, filter through Celite, and purify the

-sulfinyl imine via flash chromatography.

-

-

Stereoselective Phosphite Addition:

-

Dissolve diethyl phosphite (1.1 equiv) in dry THF and cool to -78°C.

-

Add LiHMDS (1.1 equiv) dropwise to generate the lithium phosphite species.

-

Cannulate the pre-formed

-sulfinyl imine (from Step 1) into the reaction mixture. -

Stir at -78°C for 2 hours, then warm slowly to RT.

-

Note: The chiral sulfinyl group blocks one face of the imine, forcing the bulky phosphite to attack from the opposite side.

-

-

Deprotection:

-

Treat the resulting sulfinyl-aminophosphonate with 4M HCl in dioxane/methanol (1:1) for 1 hour at RT.

-

Concentrate in vacuo to yield the

-aminophosphonate hydrochloride salt.

-

Characterization & Validation

Verification of the C-P bond formation and enantiopurity is essential.

Key NMR Signatures:

| Nucleus | Chemical Shift ( | Multiplicity | Structural Insight |

| 20.0 – 28.0 ppm | Decoupled Singlet | Confirms oxidation state P(V) phosphonate. (Phosphites appear at ~7-10 ppm). | |

| 3.2 – 3.8 ppm | Multiplet ( | The | |

| 45.0 – 55.0 ppm | Doublet | The |

Enantiomeric Excess (ee) Determination:

-

Chiral HPLC: Daicel Chiralpak AD-H or OD-H columns; Mobile phase: Hexane/IPA.

-

P NMR with CSA: Use of Chiral Solvating Agents (e.g., quinine derivatives) can split the

Applications in Drug Discovery

The phenylalanine phosphonate scaffold is a privileged structure in medicinal chemistry.

-

Aminopeptidase Inhibitors: The PheP analog mimics the transition state of the N-terminal phenylalanine cleavage, inhibiting enzymes like APN (CD13) involved in tumor angiogenesis.

-

Antiviral Agents: Incorporated into peptidomimetics to target viral proteases (e.g., HIV protease, HCV NS3).

-

Herbicides: Acts as a false substrate for phenylalanine ammonia-lyase (PAL) in plants.

References

-

Kabachnik, M. I., & Medved, T. Y. (1952). New method for the synthesis of amino phosphonic acids.[4][5][6] Doklady Akademii Nauk SSSR, 83, 689.

- Pudovik, A. N. (1952). New method of synthesis of esters of phosphonic and phosphinic acids. Doklady Akademii Nauk SSSR, 85, 349.

-

Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of chiral sulfinimines. Accounts of Chemical Research, 35(11), 984-995.

-

Kafarski, P., & Lejczak, B. (1991). Biological activity of aminophosphonic acids. Phosphorus, Sulfur, and Silicon and the Related Elements, 63(1-2), 193-215.

-

Cherkasov, R. A., & Galkin, V. I. (1998).[6] The Kabachnik-Fields reaction: Synthetic potential and the problem of the mechanism. Russian Chemical Reviews, 67(10), 857.

Sources

- 1. Amino phosphonate synthesis by phosphonylation [organic-chemistry.org]

- 2. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 3. nanobioletters.com [nanobioletters.com]

- 4. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Kabachnik-Fields Reaction [organic-chemistry.org]

Methodological & Application

Application Note: A Practical Guide to the Catalyst-Free Synthesis of α-Aminophosphonates via the Kabachnik-Fields Reaction

Abstract

The Kabachnik-Fields reaction is a cornerstone of organophosphorus chemistry, providing a powerful and versatile method for synthesizing α-aminophosphonates, which are crucial analogues of α-amino acids in medicinal chemistry and drug development.[1][2] This three-component condensation of an amine, a carbonyl compound, and a hydrophosphoryl species like dibenzyl phosphite offers an efficient route to these valuable molecules.[3][4] This application note presents a detailed, field-tested protocol for the catalyst-free Kabachnik-Fields reaction between aniline, benzaldehyde, and dibenzyl phosphite. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental workflow, and discuss key characterization and troubleshooting techniques. The presented methodology emphasizes an environmentally benign approach, often achievable under solvent-free conditions, to maximize efficiency and yield.[5][6]

Introduction and Mechanistic Principles

α-Aminophosphonates are widely recognized for their diverse biological activities, serving as enzyme inhibitors, antibiotics, and anti-cancer agents.[1][5] The Kabachnik-Fields reaction, also known as the phospha-Mannich reaction, is the most prominent method for their synthesis.[3][7]

The reaction mechanism is complex and can be influenced by the nature of the reactants and conditions.[3][8] However, for the reaction of a primary amine (aniline) with an aldehyde (benzaldehyde), the process is generally understood to proceed via the "imine pathway"[4][9][10]:

-

Imine Formation: Aniline and benzaldehyde undergo a condensation reaction to form an N-benzylideneaniline (a Schiff base or imine) intermediate, with the elimination of water.[11]

-

Nucleophilic Attack: The dibenzyl phosphite, existing in equilibrium with its more nucleophilic trivalent tautomer, attacks the electrophilic carbon of the imine's C=N double bond.

-

Proton Transfer: A subsequent proton transfer yields the final α-aminophosphonate product.

While various Lewis and Brønsted acid catalysts can be employed, numerous studies have demonstrated that the reaction can proceed efficiently without any catalyst, particularly with the use of microwave irradiation or by simply heating the neat mixture of reactants.[3][9][12] This catalyst-free approach is not only more environmentally friendly but also simplifies product purification.[6]

Figure 1. Simplified "Imine Pathway" of the Kabachnik-Fields Reaction.

Materials and Equipment

Reagents

-

Aniline (C₆H₅NH₂, freshly distilled)

-

Benzaldehyde (C₆H₅CHO, freshly distilled)

-

Dibenzyl phosphite ((BnO)₂P(O)H)

-

Ethanol (absolute)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Deionized water

Equipment

-

Round-bottom flask (50 or 100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Glass funnel and filter paper or fritted glass funnel

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

NMR tubes

-

Melting point apparatus

Experimental Protocol: Catalyst-Free Synthesis

This protocol details the solvent-free, thermal synthesis of Dibenzyl (phenylamino)(phenyl)methylphosphonate.

Reaction Setup

-

Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol, 1.0 eq), aniline (1.0 mmol, 1.0 eq), and dibenzyl phosphite (1.0 mmol, 1.0 eq).

-

Expert Insight: Using equimolar amounts in a solvent-free setting maximizes reactant concentration, driving the reaction forward.[5] Freshly distilling the aniline and benzaldehyde is crucial to remove any oxidized impurities or water that could hinder imine formation.

-

-

Assembly: Attach a reflux condenser to the flask. While not strictly necessary for all setups, it prevents the loss of volatile reactants upon heating. For this specific reaction, heating in an open or vented flask is often sufficient.

Reaction Execution

-

Heating: Place the flask in a preheated oil bath at 80-100 °C.

-

Stirring: Begin stirring the mixture. The reactants will form a homogeneous, clear to pale yellow liquid.

-

Monitoring: Monitor the reaction progress using TLC (e.g., using a 3:1 Hexane:EtOAc eluent). Spot the starting materials for reference. The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting materials and the appearance of a major new spot (the product).

-

Trustworthiness Check: Consistent monitoring via TLC is a self-validating step. The clear separation of the product spot from the starting materials provides confidence in the reaction's progression before proceeding to work-up.

-

Work-up and Purification

-

Cooling: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. The crude product will likely be a viscous oil or a semi-solid.

-

Crystallization/Purification:

-

Add a minimal amount of a suitable solvent, such as ethanol, to the crude mixture.[13]

-

Stir or sonicate the mixture to induce crystallization. The desired α-aminophosphonate product often precipitates as a white solid.

-

If crystallization is sluggish, scratching the inside of the flask with a glass rod can initiate the process. Alternatively, storing the mixture at low temperature (e.g., 4 °C) overnight can promote crystallization.

-

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold ethanol or a petroleum ether/ethyl acetate mixture to remove any residual unreacted starting materials.[5]

-

Drying: Dry the purified solid product under vacuum to obtain the final α-aminophosphonate.

Figure 2. Experimental workflow for the synthesis and purification.

Characterization

The structure of the synthesized α-aminophosphonate should be confirmed by standard analytical techniques.

-

¹H NMR: Expect characteristic signals for the aromatic protons, the N-H proton (which may be broad), the benzylic CH₂ protons of the phosphonate ester, and a key doublet for the P-CH proton.

-

³¹P NMR: A single peak in the expected region for phosphonates confirms the presence of the phosphorus center. For diethyl phosphonate analogues, this is often around δ 20-22 ppm.

-

¹³C NMR: Will show signals for all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Melting Point: A sharp melting point is indicative of high purity.

Summary Data and Troubleshooting

The catalyst-free Kabachnik-Fields reaction is robust, but optimization may be required for different substrates.

| Parameter | Condition | Rationale / Expert Insight |

| Stoichiometry | 1:1:1 (Aldehyde:Amine:Phosphite) | Maximizes atom economy in a solvent-free reaction. |

| Temperature | 80–120 °C | Provides sufficient thermal energy to overcome the activation barrier without causing significant decomposition. |

| Reaction Time | 2–6 hours | Substrate dependent; monitor by TLC for optimal endpoint. |

| Catalyst | None | Simplifies purification and reduces environmental impact.[3] |

| Solvent | None (Neat) | Increases reaction rate due to high reactant concentration.[5] |

| Typical Yield | 75–95% | High yields are common for this efficient transformation.[3] |

Troubleshooting Guide:

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure starting materials are pure and dry. |

| Side reactions. | Lower the reaction temperature. Consider a two-step Pudovik reaction (pre-forming the imine).[14] | |

| Difficulty in Purification | Product is an oil. | Attempt purification via column chromatography on silica gel. |

| Incomplete crystallization. | Try a different crystallization solvent or use a co-solvent system (e.g., EtOAc/Hexane). | |

| Reaction does not start | Impure reagents. | Re-purify or freshly distill aniline and aldehyde. |

| Low reactivity of substrates. | Consider adding a catalytic amount of a Lewis acid like InCl₃ or ZnCl₂.[10][15] |

Conclusion

The solvent- and catalyst-free Kabachnik-Fields reaction is a highly efficient, economical, and environmentally conscious method for the synthesis of α-aminophosphonates. The protocol described herein for the reaction of dibenzyl phosphite with aniline and benzaldehyde provides a reliable and scalable procedure for researchers in drug discovery and organic synthesis. By understanding the core principles and paying close attention to procedural details, high yields of pure product can be readily achieved.

References

-

Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821-12835. [Link]

-

Colacino, E., et al. (2023). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Molecules, 28(2), 798. [Link]

- Cherkasov, R. A., & Galkin, V. I. (1998). The Kabachnik-Fields reaction: its synthetic potential and the problem of the mechanism. Russian Chemical Reviews, 67(11), 857-882.

-

Keglevich, G. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Green Organophosphorus Chemistry. De Gruyter. [Link]

-

Keglevich, G., & Bálint, E. (2008). Eco-Friendly Accomplishment of the Extended Kabachnik-Fields Reaction; a Solvent- and Catalyst-Free Microwave-Assisted Synthesis of α- Aminophosphonates and α-Aminophosphine Oxides. Current Organic Synthesis, 5(4), 287-299. [Link]

-

Reddy, Y. T., et al. (2013). One Pot Synthesis of α-Aminophosphonates Containing Bromo and 3,4,5-Trimethoxybenzyl Groups under Solvent-free Conditions. Molecules, 18(1), 1-13. [Link]

-

Bálint, E., & Keglevich, G. (2020). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 25(19), 4447. [Link]

- Keglevich, G., et al. (2009). A solvent- and catalyst-free, microwave-assisted accomplishment of the extended Kabachnik-Fields reaction. Green Chemistry Letters and Reviews, 2(2), 93-97.

-

Valizadeh, H., & Shomali, A. (2019). Direct Synthesis of Phosphonates and α-Amino-phosphonates from 1,3-Benzoxazines. ChemistrySelect, 4(3), 1045-1048. [Link]

-

Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821-12835. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-amino phosphonates. [Link]

-

Zaiats, N., et al. (2007). Catalytic Kabachnik-Fields reaction: new horizons for old reaction. ARKIVOC, 2007(4), 18-35. [Link]

-

Aragen Life Sciences. (2018). Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Kabachnik-Fields Reaction. [Link]

-

Wikipedia. (n.d.). Kabachnik–Fields reaction. [Link]

-

El-Kashef, H. S., et al. (2016). Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. Beilstein Journal of Organic Chemistry, 12, 1245-1287. [Link]

-

Synthesis of Biologically Potent α-Aminophosphonates Derivatives by Nano-Catalyst. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

Bálint, E., et al. (2018). Continuous flow synthesis of α-aryl-α-aminophosphonates. Beilstein Journal of Organic Chemistry, 14, 2806-2813. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. One Pot Synthesis of α-Aminophosphonates Containing Bromo and 3,4,5-Trimethoxybenzyl Groups under Solvent-free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

- 8. preprints.org [preprints.org]

- 9. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kabachnik-Fields Reaction [organic-chemistry.org]

- 11. arkat-usa.org [arkat-usa.org]

- 12. (Open Access) The Kabachnik-Fields reaction: mechanism and synthetic use. (2012) | György Keglevich | 251 Citations [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: One-Pot Synthesis of Dibenzyl (α-anilinobenzyl)phosphonate via the Kabachnik-Fields Reaction

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Researchers.

Executive Summary

The Kabachnik-Fields (KF) reaction is a highly efficient, atom-economical multicomponent methodology used to synthesize α-aminophosphonates, which serve as critical bioisosteres of α-amino acids in drug discovery, enzyme inhibition, and agrochemistry[1],[2]. This application note details a highly optimized, self-validating protocol for the one-pot synthesis of dibenzyl (α-anilinobenzyl)phosphonate (PubChem CID: 296388)[3]. By leveraging kinetic insights into the reaction mechanism[4], this protocol maximizes yield and purity through a controlled, sequential addition strategy that dictates the mechanistic pathway.

Mechanistic Rationale & Pathway Analysis

The KF reaction is a three-component condensation involving an amine, a carbonyl compound, and a dialkyl phosphite[4],[1]. The transformation can theoretically proceed via two distinct mechanistic routes:

-

Pathway A (Imine Route): Initial condensation of the carbonyl compound with the primary amine to form an imine (Schiff base), followed by the Pudovik addition of the dialkyl phosphite across the C=N double bond[1].

-

Pathway B (α-Hydroxyphosphonate Route): Initial Abramov addition of the phosphite to the carbonyl to yield an α-hydroxyphosphonate, which subsequently undergoes nucleophilic substitution by the amine[4].

Expertise & Causality: For the specific system of benzaldehyde and aniline, UV spectroscopic and FT-IR kinetic studies conclusively demonstrate that imine formation is the fastest elementary step in the system[4],[1]. Consequently, the reaction predominantly funnels through Pathway A . To exploit this causality, our protocol mandates a brief pre-incubation of the amine and aldehyde. This drives the equilibrium toward the imine intermediate before the introduction of the phosphite, effectively suppressing the competitive formation of the α-hydroxyphosphonate byproduct and ensuring a highly efficient transformation[1].

Mechanistic Logic Visualization

Mechanistic pathways of the Kabachnik-Fields reaction highlighting the favored Pathway A.

Reagent Matrix & Quantitative Data

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis. The molecular weight of the target dibenzyl (α-anilinobenzyl)phosphonate is 443.487 g/mol [5],[6].

| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Density (g/mL) | Functional Role |

| Benzaldehyde | 106.12 | 1.0 | 1.06 g (1.02 mL) | 1.04 | Carbonyl Electrophile |

| Aniline | 93.13 | 1.0 | 0.93 g (0.91 mL) | 1.02 | Primary Amine |

| Dibenzyl phosphite | 262.24 | 1.1 | 2.88 g (2.40 mL) | 1.20 | P-H Nucleophile |

| p-Toluenesulfonic acid | 172.20 | 0.1 | 0.17 g | - | Brønsted Acid Catalyst |

| Ethanol (Absolute) | 46.07 | - | 10 mL | 0.79 | Green Solvent |

Self-Validating Experimental Protocol

Expertise Note: The sequential addition described below is critical. Do not mix all three components simultaneously, as this increases the likelihood of side reactions (e.g., Pathway B) and complicates purification[4].

Step 1: Imine Pre-formation

-

To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 10 mL of absolute ethanol.

-

Add benzaldehyde (1.02 mL, 10.0 mmol) and aniline (0.91 mL, 10.0 mmol) to the flask.

-

Stir the mixture at room temperature for 30 minutes.

-

Self-Validation Check: The solution will transition to a bright yellow color, visually confirming the formation of the N-benzylideneaniline (Schiff base) intermediate.

-

Step 2: Activation and Phosphite Addition 4. Add p-toluenesulfonic acid (p-TsOH) (0.17 g, 1.0 mmol, 10 mol%) to the reaction mixture.

-

Causality: The Brønsted acid protonates the imine nitrogen, significantly enhancing the electrophilicity of the azomethine carbon to facilitate the subsequent nucleophilic attack[1].

-

Dropwise add dibenzyl phosphite (2.40 mL, 11.0 mmol). A slight excess (1.1 eq) is used to ensure complete consumption of the imine intermediate.

Step 3: Reaction Execution 6. Attach a reflux condenser and heat the mixture to 80 °C (reflux) using a heating block. 7. Stir vigorously for 4–6 hours. 8. In-process Control (TLC): Monitor the reaction using Thin Layer Chromatography (Eluent: 7:3 Hexane/Ethyl Acetate). The imine intermediate (Rf ~0.6, yellow spot under visible light) should disappear, replaced by the product spot (Rf ~0.3, UV active, stains dark blue/brown with Phosphomolybdic Acid stain).

Step 4: Work-up and Isolation 9. Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol solvent. 10. Dissolve the crude residue in 30 mL of Ethyl Acetate and transfer to a separatory funnel. 11. Wash the organic layer sequentially with saturated aqueous NaHCO3 (2 × 15 mL) to neutralize the acid catalyst, followed by brine (15 mL). 12. Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo.

Step 5: Purification 13. Purify the crude product via flash column chromatography (Silica gel, gradient elution from 9:1 to 7:3 Hexane/Ethyl Acetate) or by recrystallization from hot ethanol to afford dibenzyl (α-anilinobenzyl)phosphonate as a white crystalline solid.

Experimental Workflow Visualization

Step-by-step experimental workflow for the one-pot synthesis of the α-aminophosphonate.

Analytical Characterization Parameters

To verify the structural integrity of the synthesized dibenzyl (α-anilinobenzyl)phosphonate, the following spectroscopic signatures are expected:

-

31P NMR (162 MHz, CDCl3): A single sharp peak at δ 22.0 – 24.0 ppm . This is the most diagnostic signal, confirming the formation of the C-P bond (the starting dibenzyl phosphite appears at ~ δ 8 ppm with a large P-H coupling).

-

1H NMR (400 MHz, CDCl3):

-

δ 7.40 – 6.50 (m, 20H): Aromatic protons from the two benzyl groups, the aniline ring, and the benzaldehyde-derived ring.

-

δ 4.95 – 4.75 (m, 4H): Diastereotopic protons of the P-O-CH2-Ph groups.

-

δ 4.82 (d, J = 24.5 Hz, 1H): The characteristic α-CH proton split by the adjacent phosphorus atom (2J_PH coupling).

-

δ 4.55 (br s, 1H): Amine (N-H) proton, exchangeable with D2O.

-

Troubleshooting & Causality Matrix

| Observation | Potential Cause | Corrective Action / Causality |

| Low Yield / High Byproducts | Simultaneous mixing of all reagents leading to Abramov addition (Pathway B)[4]. | Strictly adhere to the sequential addition protocol. Allow the imine to fully form before adding the phosphite. |

| Reaction Stalls (Incomplete Conversion) | Inactive catalyst or degraded dibenzyl phosphite (hydrolyzed to monobenzyl phosphite). | Ensure p-TsOH is anhydrous. Check the purity of dibenzyl phosphite via 31P NMR prior to use. |

| Difficult Purification | Excess unreacted aniline co-eluting with the target product. | Wash the organic layer with a mild, dilute acid (e.g., 5% citric acid) during work-up to selectively partition the primary amine into the aqueous phase. |

References

1.[4] The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry, MDPI. Available at: 2.[1] The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry, Preprints.org. Available at: 3.[5] Phosphonate | Sigma-Aldrich, MilliporeSigma. Available at: 4.[2] Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction, CORE. Available at: 5.[3] Dibenzyl (alpha-anilinobenzyl)-phosphonate | C27H26NO3P | CID ..., PubChem, NIH. Available at: 6.[6] Phosphonate | Sigma-Aldrich, Sigma-Aldrich. Available at:

Sources

- 1. preprints.org [preprints.org]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. Dibenzyl (alpha-anilinobenzyl)-phosphonate | C27H26NO3P | CID 296388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry | MDPI [mdpi.com]

- 5. Phosphonate | Sigma-Aldrich [sigmaaldrich.com]

- 6. Phosphonate | Sigma-Aldrich [sigmaaldrich.com]

Green chemistry solvent-free synthesis of dibenzyl aminophosphonates

Application Note & Protocol

Topic: Green Chemistry Solvent-Free Synthesis of Dibenzyl Aminophosphonates

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Convergence of Green Chemistry and Medicinal Scaffolds

α-Aminophosphonates are a class of organophosphorus compounds of significant interest in medicinal chemistry and drug development.[1][2] They are recognized as structural analogues of α-amino acids, where a tetrahedral phosphonate group replaces the planar carboxylic acid moiety.[3] This substitution imparts unique biochemical properties, including enhanced metabolic stability and the ability to act as transition-state analogue inhibitors for various enzymes, leading to a wide spectrum of biological activities such as antibacterial, antiviral, and anticancer properties.[1][4][5][6][7]

The synthesis of these valuable scaffolds has traditionally relied on methods that often involve hazardous organic solvents, contributing to significant chemical waste.[8][9] The principles of green chemistry call for the development of cleaner, safer, and more efficient synthetic methodologies.[9] Solvent-free synthesis, also known as neat reaction, stands at the forefront of this movement.[8][10] By eliminating the solvent, these reactions offer numerous advantages, including reduced environmental impact, lower costs, simplified processes and purification, and often, enhanced reaction rates and higher yields due to the increased concentration of reactants.[11][12]

This guide provides a detailed protocol for the one-pot, solvent-free synthesis of dibenzyl aminophosphonates via the Kabachnik-Fields reaction, a cornerstone transformation in this field.[13][14] We will explore the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and detail the necessary characterization to validate the synthesis, embodying a comprehensive, green, and efficient approach suitable for modern drug discovery laboratories.

The Kabachnik-Fields Reaction: A Mechanistic Overview

The Kabachnik-Fields reaction is a three-component condensation that brings together a carbonyl compound (aldehyde or ketone), an amine, and a hydrophosphoryl compound (like dibenzyl phosphite) to form an α-aminophosphonate.[15][16] While the reaction can be catalyzed by both Lewis and Brønsted acids, many solvent-free variations proceed efficiently without any catalyst at all.[13][16][17]

The reaction mechanism can proceed via two primary pathways, though the imine pathway is most commonly cited, particularly under neutral or acidic conditions.[13][15][18]

-

Imine Formation: The amine and the aldehyde first condense to form a Schiff base (imine) intermediate, with the elimination of a water molecule.

-

Nucleophilic Addition: The dibenzyl phosphite then acts as a nucleophile, adding across the C=N double bond of the imine to form the final α-aminophosphonate product.[19]

The solvent-free approach maximizes the interaction between the three components, often accelerating both steps of the reaction sequence.

Caption: Figure 1: Predominant Imine Pathway in the Kabachnik-Fields Reaction.

Experimental Protocol: Solvent-Free Synthesis

This protocol details a general procedure for the synthesis of a dibenzyl aminophosphonate from an aromatic aldehyde, benzylamine, and dibenzyl phosphite.

Materials and Equipment

-

Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde)

-

Benzylamine

-

Dibenzyl phosphite

-

Round-bottom flask (10 mL or 25 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Ethyl acetate and hexane (for TLC and chromatography)

-

Rotary evaporator

-

Silica gel for column chromatography

Workflow Overview

Caption: Figure 2: General Experimental Workflow for Solvent-Free Synthesis.

Step-by-Step Procedure

-

Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 mmol), benzylamine (1.0 mmol), and dibenzyl phosphite (1.0 mmol). An equimolar ratio is typically effective.[20]

-

Causality Note: Performing the reaction neat (solvent-free) maximizes the concentration of all three components, which is a key advantage of this green chemistry approach, often leading to faster reaction rates.[11]

-

-

Reaction Setup: Place the flask in a heating mantle or oil bath positioned on a magnetic stirrer.

-

Heating and Reaction: Begin stirring the mixture and heat it to the optimized temperature. A systematic study has shown that temperatures between 105-110°C often provide good yields without significant side product formation.[20] Maintain this temperature for the duration of the reaction.

-

Causality Note: Temperature is a critical parameter. Insufficient heat may lead to very slow or incomplete reactions, while excessive heat can cause decomposition of reactants or products, lowering the yield.[20]

-

-

Monitoring the Reaction: Periodically (e.g., every 30-60 minutes), take a small aliquot of the reaction mixture, dissolve it in a drop of ethyl acetate, and spot it on a TLC plate. Elute with a suitable solvent system (e.g., 30% ethyl acetate in hexane) to monitor the disappearance of starting materials and the formation of the product. The reaction is typically complete within 2-4 hours.

-

Work-up and Purification: Once the reaction is complete as indicated by TLC, remove the flask from the heat and allow it to cool to room temperature. The crude product is often a viscous oil or a solid.

-

Direct purification is typically required. Dissolve the crude mixture in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

-

Purify the product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Causality Note: While the reaction is solvent-free, solvents are used in the work-up and purification stages. Minimizing solvent use during this phase is a further goal of green chemistry.[10]

-

-

Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified dibenzyl aminophosphonate.

Data Analysis and Characterization

To validate the successful synthesis of the target dibenzyl aminophosphonate, comprehensive spectroscopic analysis is essential.

Optimization Data

The choice of reaction conditions significantly impacts the outcome. The following table, adapted from literature data, illustrates the effect of temperature on yield for a typical solvent-free Kabachnik-Fields reaction.[20]

| Entry | Temperature (°C) | Molar Ratio (P:N:CHO) | Yield (%) |

| 1 | 85-90 | 1:1:1 | 37.5 |

| 2 | 95-100 | 1:1:1 | 61.2 |

| 3 | 105-110 | 1:1:1 | 65.6 |

| 4 | 115-120 | 1:1:1 | 56.3 |

This data demonstrates that an optimal temperature exists to maximize yield, with higher temperatures leading to decreased performance.

Spectroscopic Characterization

The structure of the synthesized compounds must be confirmed using standard analytical techniques.

| Technique | Characteristic Signal/Peak |

| ¹H NMR | Disappearance of the aldehyde proton (CHO) peak (~9-10 ppm). Appearance of a characteristic peak for the P-CH proton, often a doublet or multiplet. Appearance of a peak for the N-H proton, which is D₂O exchangeable.[19][21] |

| ¹³C NMR | Appearance of a peak for the P-CH carbon, typically in the range of 50-70 ppm, often showing coupling to the phosphorus atom.[20][21] |

| ³¹P NMR | A single peak in the characteristic region for aminophosphonates, confirming the formation of the C-P bond.[20] |

| FT-IR (Infrared) | Appearance of a strong P=O stretching band (~1220-1260 cm⁻¹). Presence of an N-H stretching band (~3300-3400 cm⁻¹). Disappearance of the aldehyde C=O stretch (~1700 cm⁻¹).[20] |

Conclusion

This application note outlines a robust, efficient, and environmentally conscious protocol for the synthesis of dibenzyl aminophosphonates. By leveraging a solvent-free Kabachnik-Fields reaction, this method aligns with the core principles of green chemistry, offering a pathway to valuable pharmaceutical scaffolds while minimizing environmental impact.[1][9] The detailed procedure, mechanistic insights, and characterization guidelines provide researchers with a comprehensive framework to successfully implement this synthesis in their laboratories, fostering the development of new therapeutic agents in a sustainable manner.

References

-

Reddy, B. S., Reddy, Y. T., Kumar, Y. N., & Reddy, C. S. (2012). One Pot Synthesis of α-Aminophosphonates Containing Bromo and 3,4,5-Trimethoxybenzyl Groups under Solvent-free Conditions. Bulletin of the Korean Chemical Society, 33(5), 1663-1668. [Link]

-

Ghahremanzadeh, R., Fereshtehnejad, F., & Bazgir, A. (2012). Highly efficient one-pot four-component Kabachnik–Fields synthesis of novel α-amino phosphonates under solvent-free and catalyst-free conditions. RSC Advances, 2(20), 7791-7793. [Link]

-

Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821-12860. [Link]

-

Wu, M. S., & Zhang, X. Z. (2008). One-Pot Synthesis of α-Aminophosphonates on Silica under Solvent-Free Conditions from Aromatic Aldehydes. Journal of Chemical Research, 2008(8), 446-447. [Link]

-

Alavi, S. M., & Alimohammadi, A. (2012). An Efficient One-Pot Synthesis of 1-Aminophosphonates. E-Journal of Chemistry, 9(4), 1859-1864. [Link]

-

Slideshare. (2015). Solventless reaction in green chemistry. [Link]

-

Bálint, E., & Keglevich, G. (2021). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. ResearchGate. [Link]

-

PharmaFeatures. (2025). The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals. PharmaFeatures. [Link]

-

Shinde, S. B., et al. (2015). Environmentally Green Synthesis of α-aminophosphonates. Der Pharma Chemica, 7(7), 246-251. [Link]

-

Ali, M. A., & Siddiqui, S. (2018). Green technique-solvent free synthesis and its advantages. ResearchGate. [Link]

-

Heydari, A., et al. (2007). A new one-pot synthesis of α-amino phosphonates catalyzed by H3PW12O40. Catalysis Communications, 8(9), 1224-1226. [Link]

-

Younis, A., & Said, A. O. (2023). Solvent-free Organic Reaction Techniques as an Approach for Green Chemistry. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(2), 549-576. [Link]

-

Unverzagt, C., & Kunz, H. (1994). Synthesis of Dibenzyl 2,3,4,6-Tetra-O-Benzyl-α-d-Mannopyranosyl Phosphate. Organic Syntheses, 72, 259. [Link]

-

Boukattaya, F., et al. (2021). Recent Advances in the Synthesis of α‐Aminophosphonates: A Review. ChemistrySelect, 6(23), 5677-5694. [Link]

-

Bálint, E., & Keglevich, G. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 26(9), 2493. [Link]

-

Kumar, S., et al. (2018). Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction. Synthetic Communications, 48(6), 640-647. [Link]

-

Ghafuri, H., et al. (2021). Synthesis of α-Aminophosphonates Using Fe3O4@SnO2/SO4-2 as a Magnetic Nanocatalyst under Solvent-Free Conditions. Organic Chemistry Research, 7(2), 231-238. [Link]

-

Bálint, E., & Keglevich, G. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. MDPI. [Link]

-

Unverzagt, C., & Kunz, H. (1994). Synthesis of dibenzyl glycosyl phosphites using dibenzyl N,N-diethylphosphoramidite as phosphitylating reagent: an effective route to glycosyl phosphates, nucleotides, and glycosides. Journal of the American Chemical Society, 116(8), 3643–3644. [Link]

- Google Patents. (2022).

-

Liu, Y., et al. (2025). Molecular synthesis mechanism of α-aminophosphonate using DES: Ring-tension-controlled reactivity. Chemical Physics Letters, 864, 142851. [Link]

-

Gaikwad, S. D., et al. (2021). A Green Protocol for the Synthesis of α-Amino Phosphonates Catalyzed by Orange Peel Powder. Journal of Dayalbagh Educational Institute, 3(1), 1-6. [Link]

-

Yu, Y. Q., & Xu, D. Z. (2015). A Simple and Green Procedure for the One-Pot Synthesis of α-Aminophosphonates with Quaternary Ammonium Salts as Efficient and Recyclable Reaction Media. Synthesis, 47(12), 1869-1876. [Link]

-

Kumar, A., & Rao, P. H. (2013). Neat synthesis and antioxidant activity of α-aminophosphonates. Journal of the Serbian Chemical Society, 78(11), 1641-1649. [Link]

-

Al-Masoudi, N. A., et al. (2022). Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity. Drug Design, Development and Therapy, 16, 2515-2534. [Link]

-

Ordóñez, M., et al. (2019). Direct Synthesis of Phosphonates and α-Amino-phosphonates from 1,3-Benzoxazines. Molecules, 24(2), 296. [Link]

-

Al-Masoudi, N. A., et al. (2022). Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity. PMC. [Link]

-

Al-Masoudi, N. A., et al. (2023). Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity. Taylor & Francis Online. [Link]

-

Al-Masoudi, N. A., et al. (2022). Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity. ResearchGate. [Link]

-

Al-Masoudi, N. A., et al. (2022). Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity. PubMed. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. scilit.com [scilit.com]

- 3. nanobioletters.com [nanobioletters.com]

- 4. Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals - PharmaFeatures [pharmafeatures.com]

- 9. researchgate.net [researchgate.net]

- 10. Solventless reaction in green chemistry | PPTX [slideshare.net]

- 11. pdf.smolecule.com [pdf.smolecule.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. preprints.org [preprints.org]

- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 18. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aragen.com [aragen.com]

- 20. One Pot Synthesis of α-Aminophosphonates Containing Bromo and 3,4,5-Trimethoxybenzyl Groups under Solvent-free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dovepress.com [dovepress.com]

Procedure for addition of dibenzyl phosphite to N-benzylideneaniline

Architecting the Synthesis of α-Aminophosphonates: Hydrophosphonylation of N-Benzylideneaniline with Dibenzyl Phosphite

Executive Summary

The synthesis of α-aminophosphonates is a foundational process in medicinal chemistry, as these scaffolds serve as stable, transition-state bioisosteres of α-amino acids. The aza-Pudovik reaction—the direct hydrophosphonylation of imines—provides a highly atom-economical route to these targeted molecules[1]. This application note details the mechanistic rationale and optimized, self-validating protocol for the addition of dibenzyl phosphite (DBnP) to N-benzylideneaniline to yield dibenzyl (phenyl(phenylamino)methyl)phosphonate (CAS 96178-31-3)[2].

Mechanistic Causality & Reagent Selection

Designing a robust synthetic route requires understanding the electronic and steric interplay of the reagents.

Why Dibenzyl Phosphite? In drug development, the ultimate synthetic goal is often the free phosphonic acid. Dibenzyl esters are strategically selected because they can be cleanly cleaved via mild palladium-catalyzed hydrogenolysis. This avoids the harsh, acidic dealkylation conditions (e.g., TMSBr or concentrated HCl) required for diethyl or di-tert-butyl phosphonates, which can degrade sensitive functional groups elsewhere in complex drug candidates[3].

Why N-Benzylideneaniline? The electronic nature of the imine dictates the reaction kinetics. N-benzylideneaniline features a phenyl substituent on the nitrogen atom. Unlike electron-donating aliphatic groups (e.g., butyl or cyclohexyl) which increase electron density and decrease the partial positive charge on the imine carbon, the phenyl group maintains a highly electrophilic >C=N- center[4]. This enhanced reactivity allows the aza-Pudovik addition to proceed rapidly at milder temperatures (80 °C), achieving complete conversion in 10–30 minutes[5].

The reaction proceeds via a concerted mechanism. DBnP exists in a tautomeric equilibrium between the dormant P(V) oxide and the active P(III) phosphite. Under thermal or microwave conditions, the nucleophilic P(III) tautomer attacks the electrophilic imine carbon, followed by rapid proton transfer to yield the α-aminophosphonate[1].

Figure 1: Mechanistic pathway of the aza-Pudovik reaction between DBnP and N-benzylideneaniline.

Quantitative Data: Optimization of Reaction Conditions

To maximize atom economy and yield, solvent-free microwave irradiation is prioritized over traditional thermal heating. The table below summarizes the comparative performance of different reaction environments.

| Reaction Condition | Additive / Catalyst | Temp (°C) | Time (min) | Conversion (%) | Isolated Yield (%) |

| Microwave (MW) | None (Solvent-Free) | 80 | 10–30 | >99 | 92–97 |

| Thermal Heating | None (Solvent-Free) | 80 | 30 | 85 | ~78 |

| Toluene Solvent | Tetramethylguanidine | 80 | 120 | >90 | 85 |

Data synthesized from comparative aza-Pudovik reactivity studies demonstrating the superiority of solvent-free microwave conditions[4],[1].

Architecting the Experimental Workflow

The following protocol is designed as a self-validating system. Every critical step includes an in-process control to ensure the integrity of the synthesis before proceeding to the next phase.

Figure 2: Step-by-step experimental workflow for microwave-assisted hydrophosphonylation.

Protocol: Microwave-Assisted Solvent-Free Hydrophosphonylation

Step 1: Reagent Validation & Preparation

-

Causality: Imines are highly prone to hydrolysis upon storage. Proceeding with degraded starting material is the primary cause of low yields in Pudovik reactions.

-

Action: Validate the purity of N-benzylideneaniline via ¹H NMR prior to use (ensure the presence of a sharp singlet at ~8.4 ppm corresponding to the imine proton). In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add N-benzylideneaniline (1.0 mmol, 181 mg) and dibenzyl phosphite (1.2 mmol, 314 mg).

-

Validation: The slight stoichiometric excess (1.2 eq) of DBnP is a calculated choice to ensure the complete consumption of the imine, which vastly simplifies downstream chromatographic purification[4].

Step 2: Microwave Irradiation

-

Causality: Utilizing solvent-free microwave irradiation maximizes the localized concentration of the reactive P(III) tautomer. This physical crowding helps overcome the steric bulk of the dibenzyl groups while adhering to green chemistry principles[4].

-

Action: Seal the vial with a crimp cap. Irradiate the neat mixture at 80 °C for 10–30 minutes using a dedicated laboratory microwave synthesizer, maintaining constant stirring.

Step 3: In-Process Reaction Monitoring

-

Causality: A true self-validating protocol requires real-time conversion tracking to prevent premature workup.

-

Action: Cool the vial to room temperature. Withdraw a 1 µL aliquot and dilute it in 100 µL of ethyl acetate. Analyze the mixture via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) eluent system.

-

Validation: The target product, dibenzyl (phenyl(phenylamino)methyl)phosphonate, will appear as a new, more polar spot compared to the starting imine. For definitive structural validation, obtain a crude ³¹P NMR spectrum; the disappearance of the DBnP doublet (~8 ppm) and the emergence of a new singlet at ~20-25 ppm confirms successful P-C bond formation.

Step 4: Purification and Isolation

-

Action: Load the crude, solvent-free reaction mixture directly onto a silica gel column. Elute using a gradient of Hexane/Ethyl Acetate (9:1 transitioning to 7:3).

-

Validation: Collect the product-containing fractions (identified via UV activity on TLC), concentrate under reduced pressure, and dry in vacuo to afford the pure α-aminophosphonate as a solid. Expected isolated yield: 92–97%[4].

References

-

The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction Source: Beilstein Journal of Organic Chemistry URL:[4],[5]

-

Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction Source: PMC / National Institutes of Health URL:[1]

-

Dibenzyl N,N-Diisopropylphosphoramidite Source: ResearchGate URL:[3]

-

96178-31-3 | Dibenzyl (phenyl(phenylamino)methyl)phosphonate Source: BLD Pharm URL:[2]

Sources

- 1. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 96178-31-3|Dibenzyl (phenyl(phenylamino)methyl)phosphonate|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction [beilstein-journals.org]

- 5. beilstein-journals.org [beilstein-journals.org]

Troubleshooting & Optimization

Technical Support Center: Preventing Benzyl Ester Hydrolysis in Phosphonate Synthesis

Welcome to the Phosphonate Chemistry Support Center. This guide is designed for researchers and drug development professionals dealing with the premature hydrolysis of benzyl (Bn) esters—a common and frustrating failure mode when synthesizing phosphonates, phosphinates, and their prodrugs.

Below, you will find mechanistic insights, troubleshooting workflows, quantitative stability data, and field-validated protocols to preserve your protecting groups during complex synthetic sequences.

Part 1: Knowledge Base & Mechanistic Insights

Q1: Why does my benzyl ester protecting group prematurely cleave during the synthesis of phosphonate diesters?

A: Benzyl esters are uniquely susceptible to acid-catalyzed unimolecular hydrolysis (the

Q2: I am using TMSBr to deprotect a dialkyl phosphonate. How do I prevent the benzyl ester on another part of the molecule from hydrolyzing? A: Trimethylsilyl bromide (TMSBr) is the gold standard for cleaving dialkyl phosphonates to phosphonic acids. However, it generates HBr upon quenching or if any moisture is present in the system. To preserve the benzyl ester:

-

Ensure strictly anhydrous conditions during the TMSBr addition.

-

Use an acid scavenger. The addition of a tertiary amine base like triethylamine (TEA) prevents the accumulation of protic acids that drive

hydrolysis. This buffering strategy is highly effective for protecting acid-sensitive moieties[3]. -

Quench carefully. Use a mild, non-acidic quench (e.g., methanol containing 1% propylene oxide) to gently hydrolyze the silyl esters to phosphonic acids without generating free HBr.

Q3: Does the electronic nature of the benzyl ester affect its hydrolysis rate? A: Yes, significantly. Electron-donating groups on the aromatic ring, such as the 4-methoxybenzyl (PMB) ester, drastically increase the rate of acid-catalyzed hydrolysis because they further stabilize the intermediate carbocation[4]. If your standard benzyl ester is too labile, avoid using PMB unless you specifically intend to remove it under mild acidic conditions. Conversely, electron-withdrawing groups (e.g., 4-nitrobenzyl) stabilize the ester against acidic hydrolysis but make it more susceptible to basic saponification.

Part 2: Troubleshooting Workflow

The following decision tree illustrates the logical progression for diagnosing and preventing benzyl ester cleavage during phosphonate synthesis.

Caption: Workflow for preventing acid-catalyzed benzyl ester hydrolysis during phosphonate synthesis.

Part 3: Quantitative Data & Reagent Selection

Understanding the relative stability of your protecting groups dictates your synthetic strategy. The table below summarizes the stability of various ester protecting groups under common phosphonate synthesis conditions, driven by their carbocation stability profiles.

| Protecting Group | Stability to TMSBr (Neat) | Stability to Arbuzov (150°C) | Stability to Mild Base (TEA) | Susceptibility to |

| Methyl Ester | High | Moderate | High | Very Low (Reference) |

| Ethyl Ester | High | Moderate | High | Low |

| Benzyl (Bn) | Low (Cleaves) | Moderate | High | High (Rapid |

| 4-Methoxybenzyl | Very Low | Low | High | Very High (PMB Cation) |

| t-Butyl Ester | Very Low | Low (Elimination) | High | Extreme (t-Butyl Cation) |

Part 4: Validated Experimental Protocols

Protocol 1: Anhydrous Michaelis-Arbuzov Reaction Preserving Benzyl Esters

Causality: High temperatures in the presence of alkyl halides can cause transesterification or cleavage. Removing generated alkyl halides continuously prevents the buildup of electrophilic species that attack the benzyl ester.

-

Preparation: Flame-dry a 2-neck round-bottom flask equipped with a short-path distillation head and a magnetic stir bar under a strict argon atmosphere.

-

Reagent Loading: Add the benzyl ester-containing alkyl halide (1.0 equiv) and freshly distilled triethyl phosphite (1.5 equiv). Crucial: Triethyl phosphite must be distilled over sodium metal to ensure the complete removal of moisture and acidic impurities.

-

Heating: Heat the mixture to 130–140 °C using a precisely controlled oil bath.

-

Byproduct Removal: Continuously distill off the ethyl halide byproduct (e.g., ethyl bromide) as it forms.

-

Monitoring: Monitor the reaction via

P NMR. The starting phosphite ( -

Purification: Once complete (typically 4–12 hours), remove excess triethyl phosphite under high vacuum (0.1 Torr) at 60 °C before proceeding to silica gel chromatography.

Protocol 2: Selective Phosphonate Deprotection using TMSBr/TEA